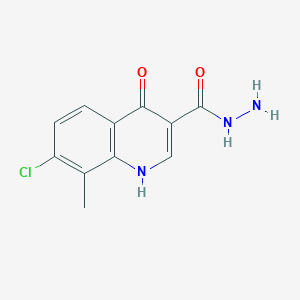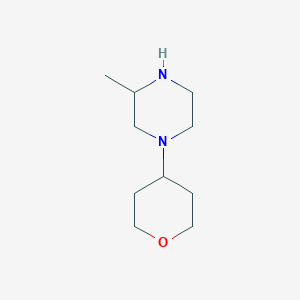
6-Fluoro-3-methylpicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 3-position is replaced by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylpicolinaldehyde typically involves the fluorination of 3-methylpicolinaldehyde. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 6-Fluoro-3-methylpicolinic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 6-Fluoro-3-methylpicolinyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 6-Fluoro-3-methylpicolinic acid.
Reduction: 6-Fluoro-3-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: 6-Fluoro-3-methylpicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of pyridine derivatives. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-methylpicolinaldehyde depends on its specific application. In chemical reactions, the fluorine atom can act as an electron-withdrawing group, influencing the reactivity of the aldehyde group. In biological systems, the compound may interact with enzymes or receptors, with the fluorine atom potentially enhancing binding affinity or selectivity.
Comparación Con Compuestos Similares
3-Methylpicolinaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Fluoropicolinaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
3-Fluoropicolinaldehyde: Has the fluorine atom at the 3-position instead of the 6-position, leading to different chemical behavior.
Uniqueness: 6-Fluoro-3-methylpicolinaldehyde is unique due to the combined presence of both fluorine and methyl groups on the pyridine ring
Propiedades
Número CAS |
1256792-54-7 |
|---|---|
Fórmula molecular |
C7H6FNO |
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
6-fluoro-3-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 |
Clave InChI |
KBHAFGRIDCRCJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2-hydroxybenzoyl)amino]heptanoic Acid](/img/structure/B12117406.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)

![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)





![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)
![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)

